Cas no 2167884-86-6 (4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid)

4-(2,5-Dibromophenyl)pyrrolidine-3-carboxylic acid is a brominated pyrrolidine derivative with a carboxylic acid functional group, making it a versatile intermediate in organic synthesis and pharmaceutical research. The presence of two bromine atoms on the phenyl ring enhances its reactivity in cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, facilitating the construction of complex molecular architectures. The pyrrolidine scaffold contributes to conformational rigidity, while the carboxylic acid group allows for further derivatization or salt formation. This compound is particularly valuable in medicinal chemistry for the development of bioactive molecules, owing to its balanced lipophilicity and potential for hydrogen bonding. Its high purity and stability ensure reliable performance in synthetic applications.
4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid structure
2167884-86-6 structure
Product name:4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid
CAS No:2167884-86-6
MF:C11H11Br2NO2
Molecular Weight:349.018541574478
CID:6429220
PubChem ID:165528242

4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid
    • EN300-1457451
    • 2167884-86-6
    • インチ: 1S/C11H11Br2NO2/c12-6-1-2-10(13)7(3-6)8-4-14-5-9(8)11(15)16/h1-3,8-9,14H,4-5H2,(H,15,16)
    • InChIKey: DZWLFVJCNHLSHK-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=CC=1C1CNCC1C(=O)O)Br

計算された属性

  • 精确分子量: 348.91360g/mol
  • 同位素质量: 346.91565g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 275
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 0
  • トポロジー分子極性表面積: 49.3Ų

4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1457451-2500mg
4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid
2167884-86-6
2500mg
$1791.0 2023-09-29
Enamine
EN300-1457451-250mg
4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid
2167884-86-6
250mg
$840.0 2023-09-29
Enamine
EN300-1457451-1000mg
4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid
2167884-86-6
1000mg
$914.0 2023-09-29
Enamine
EN300-1457451-5000mg
4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid
2167884-86-6
5000mg
$2650.0 2023-09-29
Enamine
EN300-1457451-500mg
4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid
2167884-86-6
500mg
$877.0 2023-09-29
Enamine
EN300-1457451-10000mg
4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid
2167884-86-6
10000mg
$3929.0 2023-09-29
Enamine
EN300-1457451-50mg
4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid
2167884-86-6
50mg
$768.0 2023-09-29
Enamine
EN300-1457451-1.0g
4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid
2167884-86-6
1g
$0.0 2023-06-06
Enamine
EN300-1457451-100mg
4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid
2167884-86-6
100mg
$804.0 2023-09-29

4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid 関連文献

4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acidに関する追加情報

Introduction to 4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid (CAS No. 2167884-86-6)

4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid (CAS No. 2167884-86-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and chemical synthesis. This compound, characterized by its unique structural framework comprising a pyrrolidine ring substituted with a 2,5-dibromophenyl group and a 3-carboxylic acid moiety, exhibits promising properties that make it a valuable intermediate in the development of novel therapeutic agents.

The molecular structure of 4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid contributes to its reactivity and potential biological activity. The presence of bromine atoms at the 2 and 5 positions of the phenyl ring enhances its utility in cross-coupling reactions, which are fundamental in modern drug synthesis. Furthermore, the carboxylic acid group at the 3-position of the pyrrolidine ring provides a site for further functionalization, enabling the construction of more complex molecules.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. 4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid has emerged as a key building block in this endeavor. Its structural features make it particularly suitable for designing compounds that interact with biological targets such as kinases and transcription factors. These interactions are critical in modulating cellular processes and have implications in treating conditions like cancer and inflammatory diseases.

One of the most compelling aspects of 4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid is its role in the synthesis of kinase inhibitors. Kinases are enzymes that play a pivotal role in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can precisely target diseased cells while minimizing side effects. The brominated phenyl group in 4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid facilitates the introduction of additional functional groups through palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, which are essential for generating diverse pharmacophores.

Moreover, the carboxylic acid functionality allows for further derivatization via esterification or amidation reactions. These modifications can enhance solubility, improve bioavailability, or introduce specific interactions with biological targets. For instance, esters derived from 4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid have been explored as prodrugs to improve oral bioavailability or as intermediates for peptide mimetics.

The pharmaceutical industry has shown particular interest in compounds that exhibit dual-targeting capabilities. This approach involves designing molecules that interact with two different biological targets simultaneously, thereby increasing therapeutic efficacy and reducing the likelihood of resistance development. 4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid serves as an excellent scaffold for such dual-targeting strategies due to its versatile structure. Researchers have successfully incorporated additional pharmacophores into this framework to develop inhibitors that target both kinases and other enzymes involved in disease pathways.

Recent studies have highlighted the potential of 4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid in developing treatments for neurological disorders. The pyrrolidine core is known to be present in several bioactive molecules that modulate neurotransmitter systems. By leveraging this scaffold, scientists have synthesized derivatives that show promise in preclinical models for conditions such as Alzheimer's disease and Parkinson's disease. The bromine substituents on the phenyl ring further enhance the ability to modify these derivatives through transition-metal-catalyzed reactions, allowing for fine-tuning of their pharmacological properties.

The synthesis of 4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid itself is an intricate process that requires careful optimization to ensure high yield and purity. Traditional synthetic routes often involve multi-step sequences starting from readily available precursors such as 2-bromoaniline and pyrrole derivatives. Advanced techniques like transition-metal catalysis and flow chemistry have been employed to improve efficiency and scalability.

In conclusion,4-(2,5-dibromophenyl)pyrrolidine-3-carboxylic acid (CAS No. 2167884-86-6) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features enable it to serve as a valuable intermediate in synthesizing small-molecule inhibitors targeting various disease pathways. The ongoing research into its applications underscores its importance as a building block for developing novel therapeutic agents aimed at treating conditions ranging from cancer to neurological disorders.

おすすめ記事

推奨される供給者
Nanjing Jubai Biopharm
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nanjing Jubai Biopharm
Hubei Cuiyuan Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hubei Cuiyuan Biotechnology Co.,Ltd
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Hefei Zhongkesai High tech Materials Technology Co., Ltd
Jincang Pharmaceutical (Shanghai) Co., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
Jincang Pharmaceutical (Shanghai) Co., LTD.
Hubei Tianan Hongtai Biotechnology Co.,Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Hubei Tianan Hongtai Biotechnology Co.,Ltd